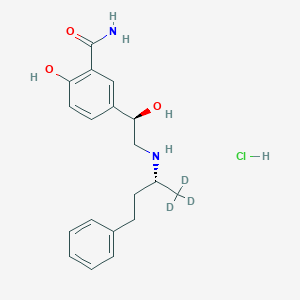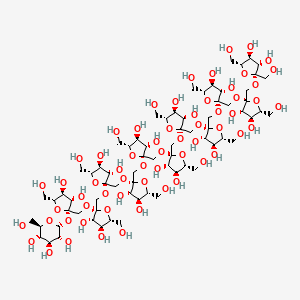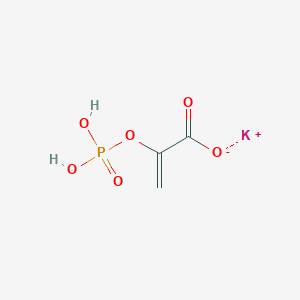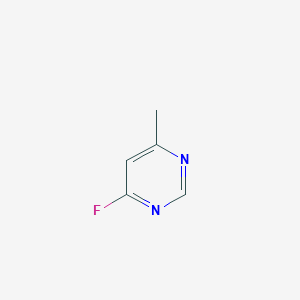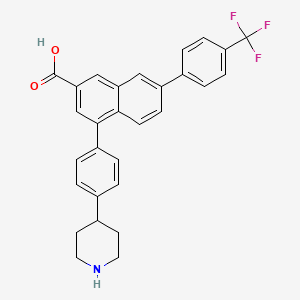
4-((Piperindin-4-yl)-phenyl)-(7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PPTN involves multiple steps, starting with the preparation of the core naphthalene structure, followed by the introduction of the piperidinyl and trifluoromethylphenyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of PPTN follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
PPTN undergoes various chemical reactions, including:
Oxidation: PPTN can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on PPTN.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
PPTN is widely used in scientific research due to its selective antagonism of the P2Y14 receptor. Its applications include:
Chemistry: PPTN is used as a probe to study purinergic signaling pathways.
Biology: It helps in understanding the role of P2Y14 receptors in various biological processes.
Medicine: PPTN is investigated for its potential therapeutic effects in inflammatory and immune-related disorders.
Industry: It is used in the development of new drugs targeting the P2Y14 receptor
Mecanismo De Acción
PPTN exerts its effects by selectively binding to and antagonizing the P2Y14 receptor. This receptor is involved in various cellular processes, including chemotaxis and immune responses. By blocking the receptor, PPTN inhibits the downstream signaling pathways, leading to reduced inflammation and immune modulation .
Comparación Con Compuestos Similares
Similar Compounds
Uridine-5’-diphosphate disodium salt: A selective agonist of the P2Y6 receptor.
Diquafosol tetrasodium: A P2Y2 receptor agonist used in the treatment of dry eye disease.
Clopidogrel hydrogen sulfate: A P2Y12 receptor antagonist used as an antiplatelet agent
Uniqueness
PPTN is unique due to its high selectivity and affinity for the P2Y14 receptor, with minimal activity at other P2Y receptors. This selectivity makes it a valuable tool for studying the specific functions of the P2Y14 receptor and developing targeted therapies .
Propiedades
Fórmula molecular |
C29H24F3NO2 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C29H24F3NO2/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20/h1-10,15-17,20,33H,11-14H2,(H,34,35) |
Clave InChI |
FOECKIWHCOYYFL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


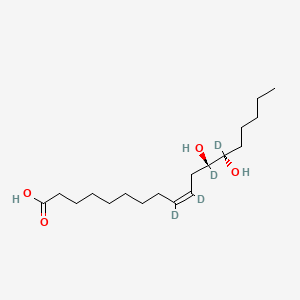
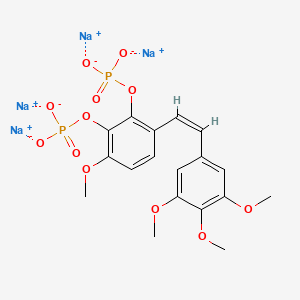
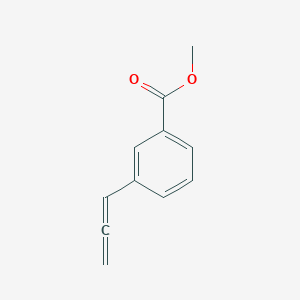
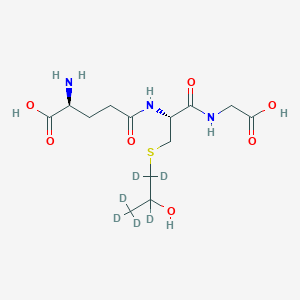
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)

